BenchChemオンラインストアへようこそ!

(Rac)-PSI-352938

HCV NS5B Inhibitor Prodrug Metabolism CYP3A4

Select (Rac)-PSI-352938 for robust HCV research. This purine nucleotide analog uniquely retains full potency against the clinically relevant S282T NS5B mutant, unlike sofosbuvir. Its CYP3A4-dependent activation ensures high liver selectivity, making it an essential tool for studying genetic barriers to resistance (requiring triple amino acid changes) and evaluating salvage therapies in replicon models. High-purity (≥98%) stock available.

Molecular Formula C16H23FN5O6P
Molecular Weight 431.36 g/mol
CAS No. 1231747-17-3
Cat. No. B607733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PSI-352938
CAS1231747-17-3
SynonymsGS-0938;  GS 0938;  GS0938;  PSI-352938;  PSI-938;  PSI352938;  PSI938.
Molecular FormulaC16H23FN5O6P
Molecular Weight431.36 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1N=CN2C3C(C4C(O3)COP(=O)(O4)OC(C)C)(C)F)N
InChIInChI=1S/C16H23FN5O6P/c1-5-24-13-10-12(20-15(18)21-13)22(7-19-10)14-16(4,17)11-9(26-14)6-25-29(23,28-11)27-8(2)3/h7-9,11,14H,5-6H2,1-4H3,(H2,18,20,21)/t9-,11-,14-,16-,29?/m1/s1
InChIKeyPVRFQJIRERYGTQ-UYISCHNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-PSI-352938 (CAS 1231747-17-3): A Racemic Hepatitis C Virus Nucleotide Prodrug for Controlled Laboratory Evaluation


(Rac)-PSI-352938 (CAS 1231747-17-3) is the racemate of PSI-352938 (PSI-938), a novel cyclic phosphate prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate [1]. This compound is metabolized intracellularly to the active triphosphate metabolite PSI-352666, which acts as an alternative substrate inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [2]. As a purine nucleotide analog, it demonstrates potent, broad-genotype antiviral activity and was advanced to Phase II clinical evaluation as a combination partner for pyrimidine nucleotide analogs such as sofosbuvir [3].

Why (Rac)-PSI-352938 Cannot Be Substituted with Generic HCV NS5B Inhibitors: Prodrug Specificity and Resistance Profile as Decisive Factors


Generic substitution with other NS5B nucleotide inhibitors is not viable due to the unique metabolic activation pathway and distinct resistance profile of (Rac)-PSI-352938. Its activation requires a liver-specific, CYP3A4-dependent step to remove the isopropyl group on the 3',5'-cyclic phosphate moiety, which is not a feature of other prodrugs like sofosbuvir [1]. This mechanism contributes to its high liver:plasma ratio and low systemic exposure. Crucially, PSI-352938 retains full activity against the S282T mutant, which confers resistance to key 2'-substituted analogs including sofosbuvir (PSI-7977) and mericitabine (PSI-6130) [2]. Furthermore, the development of resistance requires a combination of three amino acid changes (S15G/C223H/V321I) in vitro, indicating a significantly higher genetic barrier compared to many direct-acting antivirals where single mutations can confer resistance [3].

Quantitative Evidence for (Rac)-PSI-352938 Differentiation: A Technical Comparator Analysis for Scientific Procurement


Liver-Targeted Prodrug Activation via CYP3A4: A Unique Metabolic Signature

PSI-352938 undergoes a unique, liver-specific activation step. The removal of the isopropyl group from its 3',5'-cyclic phosphate prodrug moiety is exclusively dependent on cytochrome P450 (CYP) 3A4, with other CYP isoforms unable to catalyze this reaction [1]. This contrasts with the metabolic activation of other nucleotide prodrugs, such as sofosbuvir (PSI-7977), which relies on hydrolysis by cathepsin A and carboxylesterase 1, and phosphoramidate prodrugs like PSI-353661, which are activated by different pathways [2]. The CYP3A4-dependent mechanism leads to a significantly higher liver:plasma ratio in preclinical studies [3].

HCV NS5B Inhibitor Prodrug Metabolism CYP3A4 Liver Targeting

Retention of Full Antiviral Potency Against the S282T NS5B Mutant

PSI-352938 retains complete activity against the S282T amino acid substitution in the HCV NS5B polymerase, a key mutation that confers resistance to several 2'-substituted nucleoside/nucleotide analogs, including PSI-6130 and PSI-7977 (sofosbuvir) [1]. In HCV replicon assays, PSI-352938 demonstrated no reduction in potency against the S282T mutant, with EC50 values comparable to those against wild-type virus [2]. In contrast, sofosbuvir exhibits significantly reduced activity against this mutant [3].

HCV Resistance S282T Mutant NS5B Polymerase Direct-Acting Antiviral

High Genetic Barrier to Resistance: Requirement for Triple Amino Acid Changes

In vitro resistance selection studies reveal that PSI-352938 has a remarkably high genetic barrier to resistance. Single amino acid changes in the NS5B polymerase (including S15G, R222Q, C223Y/H, L320I, V321I) were insufficient to significantly reduce compound activity. High-level resistance required the simultaneous presence of three mutations: S15G/C223H/V321I [1]. Moreover, this triple mutant replicated at only approximately 10% efficiency compared to wild-type virus in genotype 1b replicons, indicating a severe fitness cost [2]. This is in stark contrast to many protease inhibitors and non-nucleoside inhibitors, where single point mutations can confer high-level resistance.

HCV Resistance Genetic Barrier Mutant Selection Direct-Acting Antiviral

Preclinical Evidence of High Liver Selectivity and Favorable Pharmacokinetics

Preclinical pharmacokinetic studies in rats demonstrated that oral administration of PSI-352938 resulted in high levels of the active triphosphate metabolite in the liver, with a high liver:plasma ratio [1]. This liver-selective distribution is attributed to the CYP3A4-dependent activation step, which is most active in hepatocytes [2]. In healthy human volunteers, single doses up to 1600 mg were well tolerated, and the pharmacokinetic profile supported once-daily (QD) dosing [3]. The compound's metabolic pathway, unlike many other prodrugs, was noted to have no CYP3A4 liability for drug-drug interactions [4].

Pharmacokinetics Liver Targeting Preclinical Model Hepatoselectivity

Broad Genotypic Coverage and Potency in HCV Replicon Assays

PSI-352938 demonstrates potent and comparable antiviral activity across multiple HCV genotypes. In replicon assays, the 50% effective concentrations (EC50s) for genotype 1b were reported as 0.13 ± 0.076 μM, with similar activity observed against genotypes 1a and 2a [1]. The compound also showed an EC90 of 1.37 μM against an HCV replicon cell line, with no observable cytotoxicity up to 100 μM [2]. This broad-genotype coverage is a shared feature among several nucleotide analogs, but the specific potency and favorable selectivity index (SI) contribute to its overall profile.

HCV Genotypes Replicon Assay Antiviral Potency Broad-Spectrum Activity

Clinical Evaluation as an Optimal Combination Partner for Sofosbuvir

PSI-352938 was specifically designed and advanced into Phase II clinical trials (the QUANTUM study, NCT01435044) as an optimal partner direct-acting antiviral (DAA) for the pyrimidine nucleotide analog sofosbuvir (PSI-7977) [1]. The study was designed to assess the safety and efficacy of multiple interferon-free regimens of sofosbuvir and GS-0938 (PSI-352938) alone and in combination, with and without ribavirin [2]. This strategic pairing was based on the compounds' complementary resistance profiles and the high barrier to resistance of PSI-352938, which was expected to protect the combination against viral breakthrough [3].

Combination Therapy QUANTUM Trial Sofosbuvir HCV Clinical Development

Recommended Research and Industrial Application Scenarios for (Rac)-PSI-352938


Investigating Mechanisms of HCV Resistance and Combination Antiviral Strategies

Use (Rac)-PSI-352938 in in vitro HCV replicon systems to study the genetic barrier to resistance and to evaluate combination regimens designed to suppress viral breakthrough. Its unique property of retaining full potency against the clinically relevant S282T NS5B mutant makes it an essential tool for studying salvage pathways and for designing dual-nucleotide combinations that minimize cross-resistance [1]. The high genetic barrier (requiring triple amino acid changes for high-level resistance) allows for long-term culture experiments without the rapid selection of resistant variants [2].

In Vivo Pharmacokinetic and Liver-Targeting Studies

Employ (Rac)-PSI-352938 in rodent models to investigate liver-selective drug delivery and pharmacokinetics. The compound's CYP3A4-dependent activation mechanism results in a high liver:plasma ratio, making it a valuable tool for studying hepatotropic prodrug strategies [1]. Researchers can compare its tissue distribution and active metabolite levels with those of non-liver-targeted nucleotide analogs to validate models of hepatic drug targeting and to correlate liver concentrations with antiviral efficacy [2].

Broad-Spectrum HCV Antiviral Assays Across Multiple Genotypes

Utilize (Rac)-PSI-352938 as a reference control or test compound in antiviral assays against diverse HCV genotypes (1a, 1b, 2a, etc.). Its well-characterized, comparable potency across these genotypes (EC50s ranging from 0.13 to 0.20 μM) provides a consistent benchmark for evaluating new chemical entities or for studying genotype-specific differences in viral replication and drug susceptibility [1].

Preclinical Evaluation of Interferon-Free, All-Oral Combination Regimens

Leverage the clinical development history of (Rac)-PSI-352938, where it was tested in combination with sofosbuvir (PSI-7977) in the Phase II QUANTUM trial, as a precedent for designing and validating novel direct-acting antiviral combinations [1]. Its favorable safety profile at high single doses (up to 1600 mg in humans) and support for once-daily dosing simplify experimental protocols in animal models of HCV infection [2].

Quote Request

Request a Quote for (Rac)-PSI-352938

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.